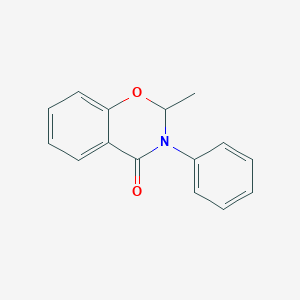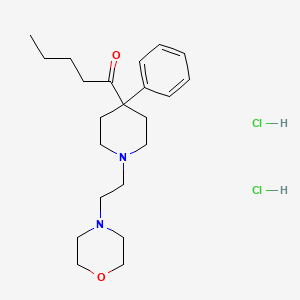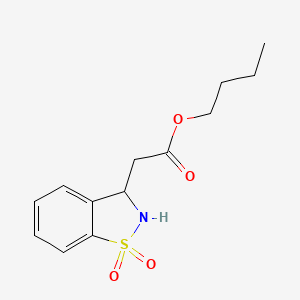
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolinones. These compounds are known for their antimicrobial and preservative properties. The compound is structurally related to isothiazole and is widely used in various industrial applications due to its stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide typically involves the reaction of 1,2-benzisothiazolin-3-one with butyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in the study of bacterial and fungal inhibition.
Medicine: Research is ongoing into its potential use as a preservative in pharmaceutical formulations.
Industry: It is widely used as a preservative in paints, coatings, and other industrial products to prevent microbial growth.
Mechanism of Action
The antimicrobial activity of 1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Another compound in the same class with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
5-Chloro-2-methyl-4-isothiazolin-3-one: Often used in combination with other preservatives for enhanced effectiveness.
Uniqueness
1,2-Benzisothiazoline-3-acetic acid, butyl ester, 1,1-dioxide stands out due to its specific ester functional group, which can be modified to tailor its properties for specific applications. This versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
23274-75-1 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
butyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C13H17NO4S/c1-2-3-8-18-13(15)9-11-10-6-4-5-7-12(10)19(16,17)14-11/h4-7,11,14H,2-3,8-9H2,1H3 |
InChI Key |
FIKXPGLGXATMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



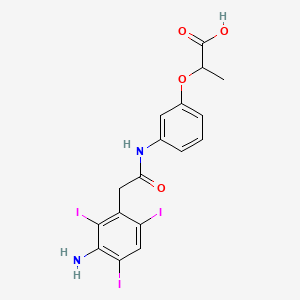
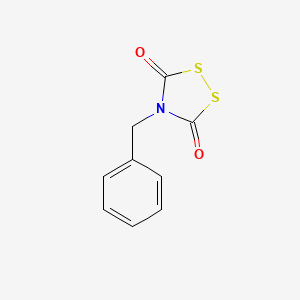
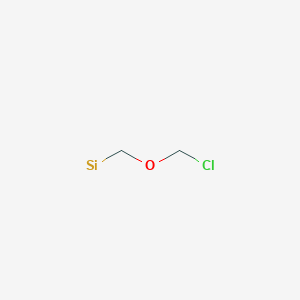
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


